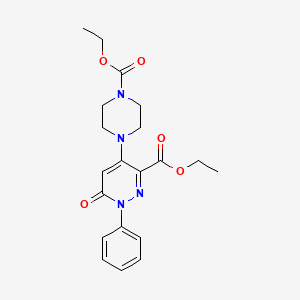

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 4-(4-ethoxycarbonylpiperazin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5/c1-3-28-19(26)18-16(22-10-12-23(13-11-22)20(27)29-4-2)14-17(25)24(21-18)15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBNPBJTINRZSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)OCC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative by reacting ethyl chloroformate with piperazine in the presence of a base such as triethylamine.

Cyclization: The piperazine derivative is then subjected to cyclization with a suitable dicarbonyl compound to form the pyridazine ring.

Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has a wide range of scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in drug development.

Mécanisme D'action

The mechanism of action of Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target of interest.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the pyridazine and piperazine families. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Findings :

Synthetic Pathways: The target compound’s synthesis mirrors methods for other dihydropyridazines (e.g., reflux with ethanol and sodium acetate), but the inclusion of ethoxycarbonyl-piperazine requires additional protection/deprotection steps, increasing synthetic complexity .

Biological Activity: Thioxo-triazolyl analogs (e.g., compound 4(a-i) in ) demonstrate confirmed antihypertensive activity in vivo, with IC50 values of ~12 µM against ACE. The target compound’s activity remains hypothetical but is structurally analogous to these active derivatives.

Thermodynamic Stability :

- Piperazine-containing compounds exhibit higher thermal stability (decomposition >200°C) compared to carbohydrazide derivatives (<180°C), as observed in differential scanning calorimetry (DSC) studies .

Activité Biologique

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. As a member of the dihydropyridazine class, this compound exhibits a unique molecular structure that allows for various interactions with biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is , with a molecular weight of approximately 391.39 g/mol. The structure features a dihydropyridazine core substituted with an ethoxycarbonyl group and a fluorophenyl moiety. This structural complexity contributes to its biological activity and reactivity in organic synthesis.

Structural Features

| Feature | Description |

|---|---|

| Core Structure | Dihydropyridazine |

| Functional Groups | Ethoxycarbonyl, piperazine, fluorophenyl |

| Molecular Weight | 391.39 g/mol |

| Solubility | Moderate in organic solvents |

Synthesis

The synthesis of Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves a one-pot reaction approach utilizing microwave irradiation. Key steps include:

- Starting Materials : Ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and nitrostyrene derivatives.

- Catalyst : Piperidine is used to facilitate the reaction.

- Conditions : Controlled microwave irradiation enhances yield and minimizes by-products.

This method is recognized for its efficiency and environmental friendliness, yielding high purity levels in the final product .

The biological activity of Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is primarily linked to its interactions with specific biological targets. It may modulate enzymatic pathways or receptor activity due to its structural features, allowing it to bind effectively to target sites within cells .

Therapeutic Potential

Research indicates that derivatives of this compound exhibit various biological activities:

- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties.

- Anticancer Activity : Emerging research points towards anticancer effects, although specific studies detailing these mechanisms are still developing .

Comparative Biological Activity

To further understand the biological implications, it is useful to compare Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate with similar compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-y)-6-oxo-dihydropyridazine | Potential anti-cancer effects | Similar piperazine moiety |

| Imidazo[1,2-b]pyridazine derivatives | IKKbeta inhibitors | High kinase selectivity |

| Cinnoline derivatives | Antimicrobial properties | Enhanced reactivity for modifications |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Dihydropyridazine Derivatives : A study evaluated various pyridazine derivatives for their antimicrobial activity, noting moderate-to-good efficacy across different strains .

- IKKbeta Inhibitors : Research focused on imidazo[1,2-b]pyridazine derivatives as potent inhibitors of IKKbeta demonstrated significant anti-inflammatory effects in cellular models .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed key insights into how structural modifications can enhance biological activity .

Q & A

Q. How can researchers optimize the synthetic yield of Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Condensation of pyridazine precursors with piperazine derivatives under reflux conditions.

- Step 2: Introduction of the ethoxycarbonyl group via carbodiimide-mediated coupling (e.g., using DCC or EDCI) in anhydrous solvents like DMF or dichloromethane .

- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound.

Key Optimization Factors:

- Temperature Control: Maintain reaction temperatures between 50–80°C to balance reactivity and side-product formation .

- Catalyst Use: Employ KOH or triethylamine as catalysts for esterification steps to improve reaction efficiency .

- Yield Monitoring: Use TLC or HPLC to track intermediate formation and adjust stoichiometry (e.g., 1.2:1 molar ratio of pyridazine to piperazine derivatives) .

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and piperazine NH signals (δ 2.5–3.5 ppm) .

- ¹³C NMR: Confirm carbonyl carbons (δ 165–175 ppm for ester and ketone groups) .

- Mass Spectrometry (HR-MS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~468.18) and fragmentation patterns .

- Infrared Spectroscopy (IR): Detect C=O stretches (1700–1750 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .

Cross-Validation: Combine X-ray crystallography (if crystalline) with computational methods (DFT calculations) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound (e.g., antibacterial vs. anti-inflammatory effects)?

Methodological Answer:

- Comparative Assays: Perform dose-response studies across multiple cell lines (e.g., bacterial cultures vs. mammalian cells) to assess selectivity. For example, test inhibition of dihydropteroate synthase (bacterial target) versus COX-2 (anti-inflammatory target) .

- Mechanistic Profiling: Use siRNA knockdown or CRISPR-Cas9 to identify target pathways. For instance, if antibacterial activity persists in folP-deficient strains, the compound likely acts via a non-folate pathway .

- Structural-Activity Relationship (SAR): Synthesize analogs (e.g., replacing ethoxycarbonyl with sulfonamide groups) to isolate functional group contributions .

Data Interpretation: Apply statistical models (e.g., ANOVA with post-hoc tests) to distinguish artifact-driven results from true biological effects .

Q. What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Solubility Enhancement:

- Metabolic Stability:

- Conduct microsomal assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots. Modify labile groups (e.g., ethyl ester → methyl ester) to reduce CYP450-mediated degradation .

- Bioavailability Testing: Use Caco-2 cell monolayers to assess intestinal permeability and P-glycoprotein efflux risks .

Q. How can computational methods guide the design of analogs with improved target specificity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial enzymes vs. human receptors). Focus on binding energy (ΔG) and hydrogen-bond networks .

- QSAR Modeling: Train models on datasets of related pyridazine derivatives to predict bioactivity (e.g., pIC₅₀) based on descriptors like logP, polar surface area, and H-bond donors .

- ADMET Prediction: Utilize SwissADME or ADMETlab to forecast toxicity, BBB permeability, and plasma protein binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic inhibition data?

Methodological Answer:

- Standardized Assay Conditions:

- Data Normalization: Normalize inhibition rates to protein concentration (Bradford assay) and correct for solvent effects (DMSO <1% v/v) .

- Reproducibility Checks: Repeat assays across independent labs using shared compound batches to rule out synthesis variability .

Methodological Resources

- Synthesis Protocols: Refer to and for stepwise procedures.

- Analytical Workflows: Use NMR/IR/MS guidelines from and .

- Computational Tools: Leverage docking () and QSAR () for analog design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.